Sodium azide

Catalog No.
S583102
CAS No.
26628-22-8
M.F
NaN3
N3Na
M. Wt
65.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium azide

CAS Number

26628-22-8

Product Name

Sodium azide

IUPAC Name

sodium;azide

Molecular Formula

NaN3
N3Na

Molecular Weight

65.01 g/mol

InChI

InChI=1S/N3.Na/c1-3-2;/q-1;+1

InChI Key

PXIPVTKHYLBLMZ-UHFFFAOYSA-N

SMILES

[N-]=[N+]=[N-].[Na+]

Solubility

50 to 100 mg/mL at 72° F (NTP, 1992)
In water, 41.0 g/100 mL at 17 °C
Highly soluble in water. Rapidly converted to hydrazoic acid ... Solubility in water: 40.16% at 10 °C; 41.7% at 17 °C
Slightly soluble in ethanol, insoluble in ethyl ether
Slightly soluble in alcohol; insoluble in ether; soluble in liquid ammonia
Solubility in water, g/100ml at 17 °C: 41.7 (good)
(63°F): 42%

Synonyms

Agrizide; Hydrazoic Acid Sodium Salt; Micro-O-Protect; NSC 3072; Nemazyd; SEP 100

Canonical SMILES

[N-]=[N+]=[N-].[Na+]

Cell and Mitochondrial Studies

  • Metabolic studies: Sodium azide is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain []. This property allows researchers to study mitochondrial function and cellular metabolism by blocking electron transport and ATP production [].
  • Protein-protein interactions: Azide can be used as a cross-linking agent to study protein-protein interactions within cells. When exposed to ultraviolet light, azide facilitates the formation of covalent bonds between proteins in close proximity [].

Biomolecule Labeling and Detection

  • Bioorthogonal reactions: Due to its unique chemical properties, sodium azide is valuable in bioorthogonal reactions. These reactions occur selectively within living systems without interfering with natural biological processes []. Azide can be tagged onto biomolecules like sugars or antibodies and then detected using specific probes containing complementary functional groups [].

Chemical Synthesis

  • Organic azide preparation: Sodium azide is a crucial starting material for the synthesis of various organic azides. Organic azides are versatile intermediates used in numerous organic reactions, including cycloadditions and Huisgen cyclizations for creating complex molecules [].

Sodium azide appears as a colorless crystalline solid that is highly soluble in water. It has a melting point exceeding 275 °C, at which it decomposes rather than melting. The compound is ionic, consisting of sodium cations and azide anions (N₃⁻), which adopt a layered structure in its crystalline forms: rhombohedral and hexagonal . It is acutely poisonous and can cause severe health effects upon exposure.

In biological systems, sodium azide acts as a metabolic inhibitor by targeting cytochrome c oxidase, the terminal enzyme in the mitochondrial electron transport chain. This disrupts the electron transport process, preventing cells from generating ATP (adenosine triphosphate), the primary cellular energy currency.

Sodium azide is a highly toxic compound and requires strict safety protocols when handling. Here are some critical safety considerations:

  • Acute toxicity: Ingestion, inhalation, or skin contact with sodium azide can be fatal. It can cause hypotension (low blood pressure), respiratory depression, seizures, and cardiac arrest.
  • Explosive potential: Though less sensitive than other azide compounds, sodium azide can decompose explosively under certain conditions, such as heating, shock, or acidic environments [].
  • Formation of hydrazoic acid: Reacting sodium azide with acids releases toxic and explosive hydrazoic acid gas [].

  • Formation of Hydrazoic Acid: When treated with strong acids, sodium azide produces hydrazoic acid (HN₃), a highly toxic gas:
    H++N3HN3\text{H}^++\text{N}_3^-\rightarrow \text{HN}_3
  • Reactivity with Metals: Sodium azide reacts violently with heavy metals and their salts, forming shock-sensitive metal azides. This includes reactions with copper and lead, which can lead to explosive compounds .
  • Nucleophilic Substitution: The azide ion acts as a strong nucleophile, facilitating various organic reactions such as the synthesis of organic azides from alkyl halides through nucleophilic substitution mechanisms .

Sodium azide exhibits significant biological toxicity, functioning similarly to cyanide by inhibiting cellular respiration. It binds tightly to iron in heme groups, disrupting oxygen transport and leading to symptoms such as lowered blood pressure, headache, and potentially fatal outcomes at high exposures. Acute exposure can result in respiratory distress and neurological damage . Chronic exposure may lead to irritation of the respiratory tract and other systemic effects.

Several methods exist for synthesizing sodium azide:

  • Wislicenus Process: This method involves the reaction of sodium amide with nitrous oxide in liquid ammonia:
    2NaNH2+N2O2NaN3+2NH32\text{NaNH}_2+\text{N}_2\text{O}\rightarrow 2\text{NaN}_3+2\text{NH}_3
  • Curtius and Thiele Method: This laboratory method converts nitrite esters to sodium azide using hydrazine:
    2NaNO2+2C2H5OH+H2SO42C2H5ONO+Na2SO4+2H2O2\text{NaNO}_2+2\text{C}_2\text{H}_5\text{OH}+\text{H}_2\text{SO}_4\rightarrow 2\text{C}_2\text{H}_5\text{ONO}+\text{Na}_2\text{SO}_4+2\text{H}_2\text{O}
  • Alternative Synthesis: Sodium azide can also be produced by reacting sodium nitrate with sodium amide .

Sodium azide has diverse applications:

  • Automotive Industry: It serves as the gas-generating agent in airbags.
  • Chemical Synthesis: Used as a precursor for other azides in organic synthesis, including the well-known "click chemistry" reactions involving terminal alkynes .
  • Biochemical Preservative: Commonly utilized as a preservative in biochemical solutions due to its antimicrobial properties .

Research indicates that sodium azide interacts with various substances leading to hazardous byproducts. For instance:

  • Reactions with Halogenated Solvents: Sodium azide can form explosive compounds when mixed with dichloromethane or chloroform under certain conditions .
  • Metal Interactions: Care must be taken to avoid contact with heavy metals; reactions can yield unstable and explosive metal azides .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with sodium azide:

CompoundFormulaKey Characteristics
Potassium AzideKN₃Similar toxicity and reactivity; used in similar applications.
Lead AzidePb(N₃)₂Highly sensitive explosive; used in detonators.
Silver AzideAgN₃Sensitive explosive; used similarly in detonators.
Benzyl AzideC₆H₅N₃Organic azide; utilized in synthetic organic chemistry.

Sodium azide's uniqueness lies in its balance between stability under certain conditions while being a potent precursor for more reactive compounds. Its applications in safety devices like airbags set it apart from other azides that are primarily used for explosive purposes.

Physical Description

Sodium azide appears as a colorless crystalline solid. Density 1.85 g / cm3. Burns in air and may explode if large quantities are involved. Toxic by ingestion. Toxic oxides of nitrogen are produced in fires.
DryPowder
COLOURLESS HEXAGONAL CRYSTALS.
Colorless to white, odorless, crystalline solid.
Colorless to white, odorless, crystalline solid. [pesticide] [Note: Forms hydrazoic acid (HN3) in water.]
Colorless to white hexagonal crystalline solid.

Color/Form

Colorless hexagonal crystals
Colorless to white, crystalline solid [Note: Forms hydrazoic acid (HN3) in water]

Boiling Point

Decomposes in vacuum (EPA, 1998)
Decomposes

Flash Point

Not flammable (EPA, 1998)

Density

1.846 at 68 °F (EPA, 1998)
1.846 at 20 °C
Relative density (water = 1): 1.85
1.85

Odor

Odorless (with traces of water fishy smelling because of HN3 formation)

Melting Point

Decomposes at 527° F to sodium and nitrogen (EPA, 1998)
275 °C (decomp)
527°F (decomposes to sodium and nitrogen)
527°F (Decomposes)

UNII

968JJ8C9DV

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IIDENTIFICATION: Sodium azide is a colorless to white crystalline solid. It is odorless and is moderately soluble in water. USE: The major use for sodium azide is as an inflator in automotive airbags and airline safety chutes. This use makes it an important commercial chemical. It is used to a lesser extant as an analytical reactant. Former uses include broad spectrum biocide and fumigant. EXPOSURE: Workers that produce or use sodium azide may breathe in dust or have direct skin contact. The general population may be exposed by deployment of airbags. If sodium azide is released to the environment, it will be rapidly broken down. Because of this rapid reaction, volatilization from moist soil and water, adsorption, biodegradation, and accumulation in fish are not expected. Sodium azide released to air will be in or on particles that eventually fall to the ground. RISK: Rapid dilation of blood vessels occurs following oral or inhalation exposure to sodium azide, causing a drop in blood pressure which can lead to headache, dizziness, weakness, rapid heart rate, and shortness of breath. Swallowing large amounts can also cause nausea, vomiting, diarrhea, and may lead to death. Data on the potential for sodium azide to produce other toxic effects in humans were not available. No evidence of cancer was found in laboratory animals following lifetime oral exposure to sodium azide. Male infertility was observed in some laboratory animal studies following exposure to sodium azide. Data on the potential for sodium azide to cause female infertility, abortion, or birth defects or in laboratory animals were not available. The potential for sodium azide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Indicators and Reagents

Mechanism of Action

Sodium azide /is/ an inhibitor of mitochondrial ATPase. ...

Vapor Pressure

1 Pa at 20 °C
Vapor pressure, Pa at 20 °C: 1

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

26628-22-8

Wikipedia

Sodium azide

Biological Half Life

A case of fatal sodium azide poisoning induced by suicidal ingestion was reported. When the patient arrived, her vital signs such as consciousness and blood pressure, were normal. But 25 hours after ingestion, she died from metabolic acidosis, ARDS (acute respiratory distress syndrome) and acute cardiac failure. We detected the azide ion in patient's serum using GCMS method and measured the blood concentration of sodium azide using the GC/NPD method. The half-life period of sodium azide in blood was calculated as about 2.5 hours.

Use Classification

Fire Hazards -> Reactive - 3rd degree
Systemic Agents -> NIOSH Emergency Response Categories
HERBICIDES

Methods of Manufacturing

Prepared from NaNH2 + N2O ... .
... Ammonia is fed into molten sodium metal, which is contained in a closed steel vessel at 350 °C ... the resulting liquid sodium amide is converted to sodium azide, sodium hydroxide, and ammonia by reaction with dinitrogen monoxide at approximately 230 °C in a horizontal nickel reactor. ... To isolate sodium azide, the crude azide is dissolved in water and the resulting solution is clarified and then evaporated. The separated residual crystalline material is dried at 110 °C and may be used or shipped after the agglomerates have been broken up.

General Manufacturing Information

Sodium azide is insensitive but highly toxic. Contact must be avoided with acid, with which it forms the dangerous hydrazoic acid, and with copper, lead, cadmium, silver, mercury, or their alloys, with which sensitive azides may be formed. Nucleating agents may be added during precipitation to produce free flowing crystals or rounded agglomerates required for the large-scale, automatic loading of detonators. The presence of hydrophilic polymeric substances also tends to eliminate the small possibility of spontaneous explosions occurring during the precipitation process. Wetting agents may also be added.

Analytic Laboratory Methods

Method: OSHA ID-211; Procedure: ion chromatograph equipped with a UV detector; Analyte: sodium azide; Matrix: air; Detection Limit: 0.004 ppm as HN3 or 0.011 mg/cu m as NaN3 (5-L air sample).
Sodium azide is toxic and widely used in agricultural, commercial products, and research laboratories. Thus it is of a significant environmental concern and there is a need for the development of a rapid detection method. A fluorogenic dibenzylcyclooctyne derivative (Fl-DIBO) is herein described as a fluorescent probe for the rapid detection of inorganic azide via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Fl-DIBO was found to be highly selective toward NaN3 in comparison to other common anions with good sensitivity and detection limit of 10 uM.
A convenient method for determination of sodium azide in beverages using ion chromatography is described. This method combines the specificity for azide with a simple sample preparation using a bubble and trap apparatus that removes any interferences. Sodium azide in a sample was acidified, and the azide was converted to the volatile hydrazoic acid, which was trapped in 2.5 mM sodium hydroxide solution. Determination was performed by isocratic ion chromatography using suppressed conductivity detection. Calibration curves were linear for 0.5 to 20 ug/mL sodium azide and the detection limit was 0.05 ug/mL. Recoveries of sodium azide from spiked samples (10.0 ug/g) were more than 82.6%. The method was then used to analyze various beverages.
A quantitative methemoglobin diffusion method /is used/ for determining sodium azide in wine ... /using/ a Widmark apparatus ... the optical density of /methemoglobin/ is read on a spectrophotometer at 572 and 700 nm and the difference is plotted on a diagram with a /sodium azide/ scale from 0-3 mg/L. ...

Clinical Laboratory Methods

Azide in human blood and plasma samples was derivatized with propionic anhydride in a headspace vial without prior sample preparation. The reaction proceeds quickly at room temperature to form propionyl azide. A portion of the headspace was assayed by gas chromatography with a nitrogen-phosphorus detector. In the heated injector of the gas chromatograph, the propionyl azide undergoes thermal rearrangement, forming ethyl isocyanate, which is subsequently chromatographed and detected. Propionitrile was used as the internal standard. The method is linear to at least 20 ug/mL. Limit of quantitation was 0.04 ug/mL, and the within-run coefficient of variation was 5.6% at 1 ug/mL. There was no interference from cyanide. A fatality report in which blood and plasma azide concentrations from a 59-year-old man were monitored for 24 hr following the ingestion of an unknown amount of sodium azide is presented. The patient became critically ill after his self-inflicted sodium azide ingestion. He was intubated and treated with vasopressors and aggressive supportive care, including extracorporeal membrane oxygenation therapy, in the intensive care facility but died from neurological brain damage secondary to anoxia. On admission, 1.4 hr after ingestion, his azide level was 5.6 ug/mL (blood); shortly thereafter, it had risen to 13.7 ug/mL (plasma) and, subsequently, was projected to have been eliminated by 16.7 hr. No azide was detected in the postmortem blood and vitreous humor.
Sodium azide (NaN3) is an inorganic matrix compound with a very high toxicity. Mechanism of action is not clarified, and it is assumed to interfere with the processes of oxidative phosphorylation. The acute intoxications with sodium azide are extremely rare. We described a case of 19-year-old man who was found dead. In the course of prosecution the empty container, with label "NaN3, 20 g", was found near the body. There were traces of white powder detected in the container. Azide ions were determined by derivatization, i.e. they were transformed to pentafluorobenzaldehyde azide compound. Analysis of the final extract after derivatization was performed by gas chromatography coupled with mass spectrometry GC/MS. The largest concentration of azide ions were determined in the stomach content and vitreous humor, and much less one in whole blood, urine and kidney fluid.
A 35-year-old man ingested an unknown amount of sodium azide and died within 2 hr. The postmortem interval was 3 days. No alcohol or drugs were found in the blood and urine. Azide was derivatized in the peripheral blood, urine, and vitreous fluid with propionic anhydride. A portion of the headspace was injected onto a gas chromatograph with a nitrogen-phosphorus detector. Azide was quantitated in the peripheral blood (1.1 ug/mL), urine (7.5 ug/mL), and vitreous (43 ug/mL). The vitreous appears to be a better fluid for azide screening because of slower degradation.
Sodium azide, used for stabilization of aqueous prealbumin fractions (isolated from human serum) during storage, was detected in lyophilized prealbumin fractions by high-performance liquid chromatography. The mobile phase was o-phthalic acid (1x10-3 M) in distilled, deionized water (> or + 2 M omega resistivity) adjusted with pyridine to pH 3.5. ... The detection limit was 0.2 ug/injection and the correlation coefficient was 0.9996. This assay procedure is specific for azide ion and proteins do not interfere in the detection.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Never allow product to get in contact with water during storage. Do not store near acids.
Store in a secure poison location. Prior to working with this chemical you should be trained on its proper handling and storage. Sodium azide must be stored to avoid contact with benzoyl chloride, potassium hydroxide, bromine, copper, and lead, since violent reactions can occur. Store in tightly closed containers in a cool, well-ventilated area away from water, heat, and acids. On contact with water it forms hydrazoic acid which is explosive. Danger of explosion exists from friction, heat, or contamination. Where possible, automatically transfer material from drums or other storage containers to process containers. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is handled, used, or stored. Metal containers involving transfer of this chemical should be grounded and bonded. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Interactions

Pentachlorophenol (PCP) is used in industrial and domestic applications, including as a biocide and a wood preservative. Metabolism of PCP undergoes oxidative dechlorination, forming tetrachlorocatechol (TCC) and tetrachlorohydroquinone (TCHQ). Both sodium azide (NaN(3)) and TCC appear naturally in soil. None of them are cytotoxic by themselves or facilitate autooxidation. Here, we show that their combination leads to synergistic cytotoxicity (>6 log bacterial killing) to Escherichia coli. The rate of oxygen consumption in a cell-free system showed that NaN(3) increases TCC oxidation by 520-fold. The synergism coefficient to cells was calculated as 96 or greater, and we have shown the formation of a new compound. It is suggested that the intermediate species, o-tetrachlorosemiquinine, and an unknown, nitrogen-centered free radical, both visualized by electron-spin resonance, are harmful species responsible for the synergistic cytotoxicity of TCC/NaN(3), rather than the endproduct formed during the reaction. Desferrioxamine and 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide offered nearly complete protection, but through radical scavenging rather than through chelating properties. The mechanism of damage for TCC compared to its analogue, TCHQ, were investigated, and whereas the cellular damage of TCHQ/NaN(3) is through a site-specific mechanism, in the case of TCC/NaN(3) it is through the accumulation of the component(s) in the bacterial cell membrane, eventually leading to dysfunction, as evidenced by electron microscopy.
The current study aims to determine the antimutagenic potential of five newly synthesized cyclic compounds against the genotoxic agents sodium azide (NaN3) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). The mutant bacterial tester strains were NaN3-sensitive Salmonella typhimurium TA1535 and MNNG-sensitive Escherichia coli WP2uvrA. According to the results, all the test compounds showed significant antimutagenic activity. The inhibition rates ranged from 26.05% (Compound 4-1 ug/plate) to 68.54% (Compound 5-0.01 ug/plate) for NaN3 and from 32.44% (Compound 3-1 ug/plate) to 60.77% (Compound 5-1 ug/plate) for MNNG genotoxicity. Moreover, the mutagenic potential of the test compounds was investigated using the same strains. The results showed that all the test compounds do not have mutagenic potential on the bacterial strains at the tested concentrations. Thus, the findings of the present study give valuable information about chemical prevention from NaN3 and MNNG genotoxicity.
Sodium azide (SA) is used as an active ingredient to control a broad spectrum of soil borne pathogens including insects, weeds, nematodes, fungi, and bacteria. The purpose of this study was to evaluate the ameliorator property of vitamin E (Vit E) or/and selenium (Se) against SA-induced injury in male mice at the biochemical, immunological and histological levels. The mice were divided into nine groups (10/group). The first three groups were served as control, Vit E and Se while, the second three groups were treated with three different doses of SA. The last three groups were treated with high dose of SA with Vit E or Se or Vit E and Se and all animals were treated for a period of 30 days. Exposure to SA at the three doses to mice led to an alteration of liver and kidney functions, decrease the testosterone concentration, decreased IgG and IgM levels as well as the increasing the TNF-alpha. The effects of SA on the biochemical parameters of mice were dose-dependent. Administration of Se or/and Vit E to SA-treated mice attenuates the toxicity of this compound, objectified by biochemical and histological improvement of liver, kidney and testis. But, the alleviation is more pronounced with the both antioxidants. Thus, the synergistic effect of Se and Vit E is most powerful in reducing the toxicity induced by SA and improving the humoral immune response of mice.
Alzheimer's disease is the most common cause of dementia in the elderly. Although the primary cause of the disease is presently unknown, to date several risk factors have been described. Evidence suggests that one of these risk factors could be chronic stress. The aim of this work is to demonstrate that chronic stress is able to induce Alzheimer's disease features after the administration of nontoxic doses of sodium azide. We found that chronic stress increases the levels of several proteins involved in Alzheimer's disease pathogenesis, such as presenilin 1, presenilin 2, and S100beta, besides inducing the aggregation of Tau, ubiquitin, and beta-amyloid proteins in the hippocampus. More important, our work shows a synergistic effect of stress and sodium azide treatment leading to significant neuronal death in the mouse hippocampus. Our results point out that chronic stress is a risk factor contributing to amplify and accelerate Alzheimer's disease features in the hippocampus.
For more Interactions (Complete) data for Sodium azide (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Heat and shock sensitive.
... Stable in water in the absence of light ... .

Dates

Last modified: 08-15-2023

Explore Compound Types